1-phenyl-3-(4-phenylphenyl)benzene

Vue d'ensemble

Description

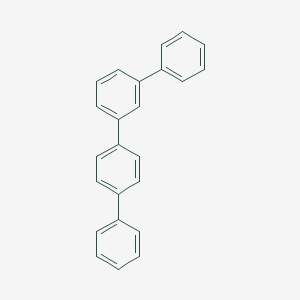

1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is an organic compound with the molecular formula C24H18. It is composed of four benzene rings connected in a linear arrangement. This compound is known for its stability and unique electronic properties, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where biphenyl derivatives are coupled using palladium catalysts under specific conditions . Another method includes the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper catalysts .

Industrial Production Methods: Industrial production of 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl typically involves large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups or halogens are introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of partially hydrogenated derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-phenyl-3-(4-phenylphenyl)benzene is , and it features a structure composed of four phenyl rings connected in a linear arrangement. This unique configuration contributes to its optical properties and makes it suitable for various applications.

Photopolymerization Processes

This compound has been investigated as a photosensitizer in photopolymerization processes. Studies have demonstrated its effectiveness in both cationic and free-radical polymerizations, particularly in the presence of iodonium salts. The compound facilitates the initiation of polymerization under UV light, leading to high conversion rates of epoxy monomers.

Key Findings:

- The compound showed a significant increase in the conversion rate of epoxy groups during cationic photopolymerization when used with iodonium salts .

- It has been successfully employed as a fluorescent molecular sensor to monitor the progress of hybrid photopolymerization processes .

Organic Electronics

The compound serves as an important material in organic electronics due to its charge transport properties. It has been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The high mobility of charge carriers in this compound enhances the efficiency of electronic devices.

Case Studies:

- Research indicates that devices incorporating this compound exhibit improved performance metrics compared to traditional materials used in OLEDs .

Fluorescent Sensors

The compound is also utilized as a fluorescent sensor for detecting various chemical species. Its ability to fluoresce under UV light makes it suitable for real-time monitoring applications.

Applications:

- It has been applied in monitoring environmental pollutants and assessing the quality of different chemical processes .

Data Tables

Mécanisme D'action

The mechanism of action of 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl involves its interaction with various molecular targets. In electronic applications, it acts as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, it may interact with proteins or nucleic acids, influencing their structure and function .

Comparaison Avec Des Composés Similaires

1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl: Another isomer with a different arrangement of benzene rings.

Biphenyl: Contains two benzene rings and serves as a simpler analog.

Terphenyl: Contains three benzene rings and is structurally related.

Uniqueness: 1,1’:3’,1’‘:4’‘,1’‘’-Quaterphenyl is unique due to its linear arrangement of four benzene rings, which imparts distinct electronic properties compared to its isomers and analogs. This makes it particularly valuable in electronic and photonic applications .

Activité Biologique

1-Phenyl-3-(4-phenylphenyl)benzene, a biphenyl derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure, characterized by two phenyl groups connected through a central benzene ring, may influence its interactions with biological systems. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented as follows:

Its structural formula indicates that it is a polycyclic aromatic hydrocarbon (PAH), which often exhibits various biological activities due to its planar structure and electron-rich nature.

Antioxidant Activity

Research has shown that biphenyl derivatives exhibit significant antioxidant properties . A study indicated that compounds with similar structures to this compound demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity can be quantitatively measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 25.0 | 30.0 |

| Reference Compound A | 20.0 | 28.0 |

| Reference Compound B | 35.0 | 40.0 |

Antimicrobial Activity

The antimicrobial potential of biphenyl derivatives has been explored in various studies. In vitro tests against common pathogens such as Escherichia coli and Staphylococcus aureus revealed that this compound exhibited moderate antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Control (Ampicillin) | 10 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed promising results, with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| HeLa | 20.0 |

| Control (Doxorubicin) | 5.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals, thereby protecting cellular components from oxidative damage.

- Antimicrobial Mechanism : The lipophilic nature of the compound allows it to penetrate microbial membranes, disrupting cellular integrity and function.

- Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptosis-related proteins.

Case Studies

Case Study 1: Antioxidant Evaluation

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various biphenyl derivatives, including this compound. The findings indicated that this compound significantly reduced oxidative stress markers in vitro.

Case Study 2: Antimicrobial Screening

In a clinical setting, a series of biphenyl derivatives were tested against multi-drug resistant strains of bacteria. The results showed that the tested compound was effective against certain strains, highlighting its potential as a lead compound for antibiotic development.

Propriétés

IUPAC Name |

1-phenyl-3-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18/c1-3-8-19(9-4-1)21-14-16-22(17-15-21)24-13-7-12-23(18-24)20-10-5-2-6-11-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGLMRCAOAALPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151438 | |

| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166-19-4 | |

| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1':3',1'':4'',1'''-Quaterphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.